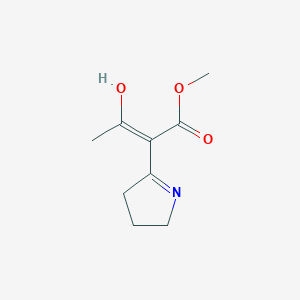
methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate
Overview
Description
Methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate, commonly known as methyl pyrrolidone (MP), is an organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and water-soluble liquid with a low boiling point. It is used as a solvent, catalyst, and reagent for various chemical processes. MP is also used in the production of pharmaceuticals, cosmetics, and food ingredients. Due to its low toxicity and wide range of applications, MP has become an important compound in the scientific research field.
Scientific Research Applications
Pharmacological Evaluations and Synthesis
- Isoquinolinones and 3-Aryl-2-pyridones Synthesis: A series of compounds, including the one mentioned, were synthesized and evaluated pharmacologically as 5-HT3 antagonists. These compounds were found to have potent activity in inhibiting Bezold-Jarisch reflex in rats, and some were orally active in protecting against cisplatin-induced emesis in dogs or ferrets (Matsui et al., 1992).
Biochemical Investigations
- Leucine Partial Oxidation: Research shows that leucine and its 2-oxo analogue, which share structural similarities with methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate, can influence the release of ketone bodies from hemidiaphragms isolated from rats. The study suggests that these compounds may have significant biochemical roles, potentially affecting ketone body production (Palmer, Gossain & Sugden, 1993).
Medicinal Chemistry and Drug Development
- Anticonvulsant Agents Development: A series of new compounds, including 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, were synthesized and evaluated for their anticonvulsant activity in different animal models. These compounds revealed protection in at least one model of epilepsy, indicating their potential in the development of new anticonvulsant medications (Obniska et al., 2015).
Environmental and Industrial Applications
- Cytochrome P450 Induction: A study on isomeric picoline N-oxides, structurally related to methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate, showed that they can act as inducers of cytochrome P450 (CYP) enzymes in rat liver. This research provides insights into the biochemical interactions of similar compounds with liver enzymes, potentially influencing the metabolism of various substances in environmental and industrial contexts (Murray et al., 1997).
properties
IUPAC Name |
methyl (Z)-2-(3,4-dihydro-2H-pyrrol-5-yl)-3-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)8(9(12)13-2)7-4-3-5-10-7/h11H,3-5H2,1-2H3/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSAILUVPJZNJ-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=NCCC1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=NCCC1)/C(=O)OC)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




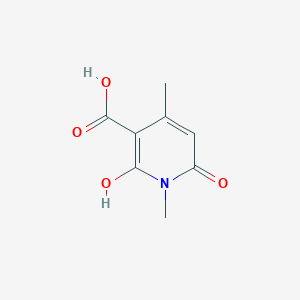
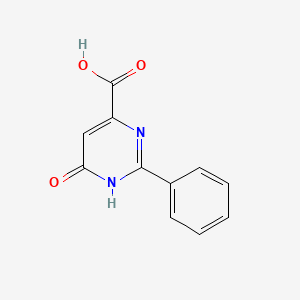
![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
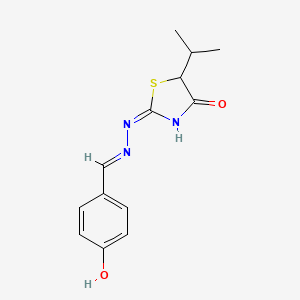


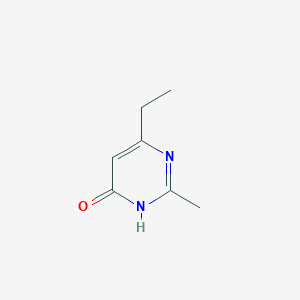

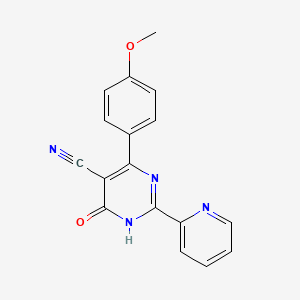
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)